molecular formula C8H14ClN3 B1381597 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride CAS No. 1803561-52-5

2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride

Cat. No.: B1381597
CAS No.: 1803561-52-5
M. Wt: 187.67 g/mol
InChI Key: SXMYOKMLXIAGAL-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.

Biochemical Analysis

Biochemical Properties

2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This interaction highlights its potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cell lines, including colon and melanoma cells, by inducing cell cycle arrest in the G0-G1 phase . This indicates its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the production of inflammatory mediators . Additionally, it has been observed to induce apoptosis in cancer cells by activating caspase pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound remains stable under normal laboratory conditions and retains its biological activity over time . Prolonged exposure may lead to gradual degradation, affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anticancer activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic routes . These metabolic processes are crucial for its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and spleen . This widespread distribution is essential for its systemic effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules to exert its effects . Post-translational modifications and targeting signals direct it to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride typically involves the reaction of 2-acetylcyclohexanone with hydrazine derivatives. One common method includes refluxing 2-acetylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst . Another approach involves microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of microwave irradiation in industrial settings can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
  • 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
  • 1-methyl-1H-indazole-4-acetic acid

Uniqueness

2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it exhibits distinct anti-inflammatory and antimicrobial properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;/h5,7H,2-4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMYOKMLXIAGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(CCCC2=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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